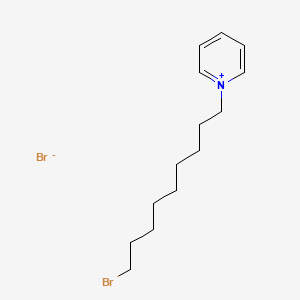

1-(9-Bromononyl)pyridin-1-ium bromide

Description

1-(9-Bromononyl)pyridin-1-ium bromide is a quaternary ammonium salt featuring a pyridinium core substituted with a 9-bromononyl alkyl chain and a bromide counterion.

Properties

CAS No. |

64480-45-1 |

|---|---|

Molecular Formula |

C14H23Br2N |

Molecular Weight |

365.15 g/mol |

IUPAC Name |

1-(9-bromononyl)pyridin-1-ium;bromide |

InChI |

InChI=1S/C14H23BrN.BrH/c15-11-7-4-2-1-3-5-8-12-16-13-9-6-10-14-16;/h6,9-10,13-14H,1-5,7-8,11-12H2;1H/q+1;/p-1 |

InChI Key |

HULBBUKBNTZHOX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCCCCCCBr.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromononyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 9-bromononyl bromide in an anhydrous solvent such as acetone. The reaction is carried out in a sealed pressure vial at elevated temperatures (around 90°C) to ensure complete conversion . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of 1-(9-Bromononyl)pyridin-1-ium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(9-Bromononyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 9-bromononyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, where it can be reduced to a dihydropyridine derivative or oxidized to form pyridine N-oxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridinium salts with various functional groups.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

1-(9-Bromononyl)pyridin-1-ium bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(9-Bromononyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with negatively charged biomolecules, while the 9-bromononyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyridinium bromides differ in alkyl/aryl chain length, substituents, and functional groups, which significantly influence their physical and chemical behaviors.

Table 1: Structural and Physical Comparisons

Key Observations :

- Chain Length: Longer aliphatic chains (e.g., 9-bromononyl or decyl) enhance hydrophobicity, favoring micelle formation or surfactant behavior. Shorter chains (e.g., phenacyl) improve solubility in polar solvents .

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3-bromobenzyl) exhibit higher melting points and rigidity, while aliphatic chains increase flexibility and reduce melting points .

- Functional Groups: Ketone-containing derivatives (e.g., phenacyl) enable nucleophilic reactions, whereas brominated chains (e.g., 9-bromononyl) serve as leaving groups in substitution reactions .

Key Observations :

- Long-chain alkyl bromides (e.g., 9-bromononyl) may require extended reaction times due to steric hindrance.

- Aromatic substituents (e.g., bromobenzyl) often achieve higher yields due to faster quaternization kinetics .

Key Observations :

- Biological Activity : Aromatic pyridinium salts (e.g., BOP-1) are potent enzyme inhibitors, while aliphatic derivatives are less explored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.